4-bromo-1,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-BROMO-1,5-DIMETHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1,5-DIMETHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a 1,3-diketone with hydrazine or its derivatives.
Bromination: Introduction of the bromine atom at the 4-position of the pyrazole ring can be done using brominating agents such as N-bromosuccinimide (NBS).
Amidation: The carboxamide group can be introduced by reacting the brominated pyrazole with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the tetrahydrofuran ring.
Reduction: Reduction reactions could target the bromine atom or the carboxamide group.
Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could result in various substituted pyrazole derivatives.
Scientific Research Applications
4-BROMO-1,5-DIMETHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE may have applications in:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive pyrazole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, pyrazole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide: Lacks the bromine atom.
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide: Lacks the tetrahydrofuran ring.
Uniqueness
The presence of both the bromine atom and the tetrahydrofuran ring in 4-BROMO-1,5-DIMETHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C11H16BrN3O2 |
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Molecular Weight |
302.17 g/mol |
IUPAC Name |
4-bromo-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H16BrN3O2/c1-7-9(12)10(14-15(7)2)11(16)13-6-8-4-3-5-17-8/h8H,3-6H2,1-2H3,(H,13,16) |
InChI Key |
FAMLOYNUPZGAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NCC2CCCO2)Br |
Origin of Product |
United States |
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